Longipedlactone D

Description

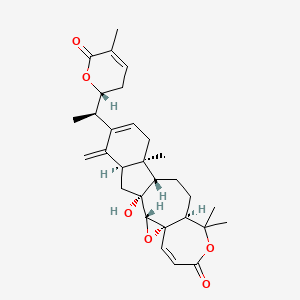

Longipedlactone D is a member of the Longipedlactone family, a group of natural products predominantly isolated from plants within the Schisandraceae family, such as Kadsura species. Lactones are cyclic esters known for diverse bioactivities, including anticancer, antiviral, and enzyme-inhibitory properties. Longipedlactones typically feature complex polycyclic frameworks with oxygenated substituents, contributing to their biological relevance .

Properties

Molecular Formula |

C30H38O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(1R,2R,4S,10S,13S,14R,19R)-1-hydroxy-9,9,14-trimethyl-18-methylidene-17-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icosa-5,16-dien-7-one |

InChI |

InChI=1S/C30H38O6/c1-16-7-8-21(34-25(16)32)18(3)19-11-13-28(6)20(17(19)2)15-29(33)23(28)10-9-22-27(4,5)35-24(31)12-14-30(22)26(29)36-30/h7,11-12,14,18,20-23,26,33H,2,8-10,13,15H2,1,3-6H3/t18-,20+,21-,22+,23+,26-,28-,29-,30+/m1/s1 |

InChI Key |

GQHIKDRJYUFCEK-JMZFCEMOSA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CCC5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Longipedlactone D involves multiple steps, starting from readily available natural precursors. The key steps include cyclization, oxidation, and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Kadsura longipedunculata using solvent extraction techniques. The plant material is subjected to maceration or percolation with organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic methods to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Longipedlactone D undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Chemistry: Used as a model compound for studying triterpene synthesis and reactivity.

Biology: Investigated for its cytotoxic effects against cancer cell lines, showing promise as an anti-cancer agent.

Medicine: Explored for its anti-inflammatory, antioxidant, and hepatoprotective properties.

Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Longipedlactone D can be compared with other similar triterpene dilactones isolated from Kadsura species, such as Longipedlactone A, B, and C. These compounds share similar structural features but differ in their biological activities and potency. This compound is unique due to its specific cytotoxic effects and its ability to modulate distinct molecular pathways .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Molecular Comparisons

The Longipedlactone series (A, H, J, L) shares a core lactone structure but differs in substituents, ring size, and oxidation states. For example:

- Longipedlactone J (CAS 1011762-93-8) has the molecular formula C32H40O7 and a molecular weight of 536.67 g/mol, indicating a highly substituted, high-molecular-weight lactone .

In contrast, simpler lactones like D-Gluconic acid δ-lactone (CAS 90-80-2) and D-(+)-Ribonic Acid γ-lactone (CAS 5336-08-3) have smaller molecular weights (178.14 g/mol and 148.11 g/mol, respectively) and less complex structures, which may limit their binding specificity compared to Longipedlactones .

Table 1: Structural and Molecular Comparison of Selected Lactones

Pharmacological and Functional Differences

- Binding Affinity and Selectivity: The larger molecular framework of Longipedlactones (e.g., J, A) likely enables multi-target interactions, such as binding to protease active sites or modulating enzyme activity.

- Biosynthetic Origin : Longipedlactones are plant-derived, whereas simpler lactones (e.g., D-Ribonic Acid γ-lactone) are often synthesized industrially. This distinction impacts their availability and applications in drug discovery versus industrial chemistry .

Challenges in Research and Development

- Purification and Stability : Longipedlactone J is marketed as a reference standard, indicating established protocols for its isolation . However, the structural complexity of Longipedlactones (e.g., multiple stereocenters, oxygenated groups) poses synthetic challenges compared to simpler lactones .

- Data Gaps : Specific data on Longipedlactone D—such as its molecular formula, CAS number, or bioactivity—remain unaddressed in the literature, highlighting the need for further characterization .

Q & A

Q. How can researchers isolate Longipedlactone D from natural sources, and what methodological challenges should they anticipate?

Methodological Answer:

- Use chromatography (e.g., HPLC, column chromatography) guided by bioactivity assays to isolate the compound.

- Monitor purity via TLC or NMR .

- Challenges include low yield, co-elution with structurally similar compounds, and stability issues during extraction. Pre-purification steps (e.g., solvent partitioning) and lyophilization can mitigate degradation .

Q. What spectroscopic techniques are critical for elucidating the structure of this compound?

Methodological Answer:

- Combine NMR (¹H, ¹³C, 2D experiments like COSY, HSQC) for bond connectivity, MS (HRMS, ESI-MS) for molecular formula, and X-ray crystallography (if crystallizable) for absolute configuration .

- Cross-validate data with computational methods (e.g., DFT calculations for NMR chemical shift prediction) to resolve ambiguities .

Q. How should initial bioactivity screening be designed to assess this compound’s pharmacological potential?

Methodological Answer:

- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) with positive/negative controls.

- Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., comparing cancerous vs. normal cells) are essential.

- Replicate experiments ≥3 times to account for biological variability .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically analyzed?

Methodological Answer:

- Conduct a meta-analysis comparing experimental conditions (e.g., cell lines, assay protocols, compound purity).

- Use statistical tests (t-tests, ANOVA) to evaluate significance of discrepancies .

- Explore confounding factors: stereochemical impurities, solvent effects (DMSO vs. aqueous), or epigenetic modulation in cell models .

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

Methodological Answer:

- Employ Design of Experiments (DoE) to test variables (catalyst loading, temperature, reaction time).

- Monitor intermediates via TLC/GC-MS .

- Consider biocatalysis or asymmetric synthesis for stereochemical control, especially if natural extraction is unsustainable .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s mechanism of action?

Methodological Answer:

- Pair RNA-seq (transcriptomics) with LC-MS metabolomics to identify pathway perturbations.

- Use bioinformatics tools (KEGG, STRING) for network analysis and target prediction.

- Validate hypotheses with CRISPR knockouts or siRNA silencing of candidate genes .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer:

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R).

- Report confidence intervals and goodness-of-fit metrics (R², RMSE).

- Address outliers via Grubbs’ test or robust regression .

Q. How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

- Conduct acute toxicity assays (e.g., zebrafish embryos, in vitro hepatocyte assays) as preliminary screens.

- Use QSAR models to predict ADME/Tox properties if empirical data are lacking.

- Reference regulatory guidelines (e.g., OECD TG 423) for standardized protocols .

Research Design and Reporting

Q. What criteria define a robust in vivo study design for this compound’s efficacy evaluation?

Methodological Answer:

- Use randomized, blinded animal cohorts with sample sizes justified by power analysis.

- Include vehicle controls and benchmark compounds.

- Measure pharmacokinetics (Cₘₐₓ, AUC) alongside efficacy endpoints .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Methodological Answer:

- Adhere to FAIR principles: detail instrumentation parameters (e.g., NMR frequency, HPLC gradients), solvent batches, and software versions.

- Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo, Figshare).

- Use electronic lab notebooks for real-time tracking .

Tables for Data Reporting

(Based on )

| Data Type | Reporting Standards |

|---|---|

| Spectral Data | Include δ (ppm), multiplicity, J-values (Hz) for NMR; m/z, fragmentation patterns for MS. |

| Bioactivity | Report IC₅₀/EC₅₀ ± SD, n-value, and statistical method (e.g., nonlinear regression). |

| Synthetic Yield | Provide % yield, purity (HPLC), and stereochemical confirmation (e.g., optical rotation). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.